molecular formula C7H15ClN2O2 B2558377 2-(Piperidin-2-yl)glycine hcl CAS No. 1958064-76-0

2-(Piperidin-2-yl)glycine hcl

Cat. No. B2558377
M. Wt: 194.66
InChI Key: HIKRVJIAOATLRO-UHFFFAOYSA-N
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Description

2-(Piperidin-2-yl)glycine hcl, with the CAS Number 1958064-76-0, is a chemical compound with the linear formula C7H15ClN2O2 . It has a molecular weight of 194.66 . The IUPAC name for this compound is 2-amino-2-(piperidin-2-yl)acetic acid hydrochloride .


Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The InChI code for 2-(Piperidin-2-yl)glycine hcl is 1S/C7H14N2O2.ClH/c8-6(7(10)11)5-3-1-2-4-9-5;/h5-6,9H,1-4,8H2,(H,10,11);1H . This indicates that the molecule consists of a piperidine ring attached to a glycine moiety, with a hydrochloride group attached.


Chemical Reactions Analysis

Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The reaction mechanism involves the formation of the initially formed trans-isomer converting into a more stable cis-form .


Physical And Chemical Properties Analysis

2-(Piperidin-2-yl)glycine hcl is stored at room temperature . The country of origin is CN .

Scientific Research Applications

Roles of Glycine in Plant and Animal Systems

Glycine Betaine and Proline in Plant Stress Resistance Glycine betaine (GB) and proline are crucial in enhancing plant abiotic stress resistance, acting as organic osmolytes that accumulate in response to environmental stresses. These compounds play significant roles in maintaining enzyme and membrane integrity and facilitating osmotic adjustment in stressed plants. Exogenous application of GB and proline has shown potential in improving growth and crop yield under stressful environments, though their effectiveness can vary across different species and stress conditions (Ashraf & Foolad, 2007).

Glycine as an Antiinflammatory, Immunomodulatory, and Cytoprotective Agent Glycine exhibits anti-inflammatory, immunomodulatory, and cytoprotective effects. It has shown protective qualities against various forms of stress and injury in animal models, including protection against ischemia/reperfusion injury, toxicants, and even arthritis. Glycine's mechanisms of action include suppressing inflammatory cytokines, stabilizing cell membranes, and inhibiting necrotic cell death pathways (Zhong et al., 2003).

Glycine and Sleep Quality Improvement Glycine ingestion before bedtime has been shown to significantly improve subjective sleep quality in individuals with insomniac tendencies. It increases plasma and cerebrospinal fluid glycine concentrations and induces a decline in core body temperature, which might facilitate the onset of sleep (Bannai & Kawai, 2012).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on the pharmaceutical applications of synthetic and natural piperidines, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

properties

IUPAC Name

2-amino-2-piperidin-2-ylacetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c8-6(7(10)11)5-3-1-2-4-9-5;/h5-6,9H,1-4,8H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKRVJIAOATLRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-2-yl)glycine hcl

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